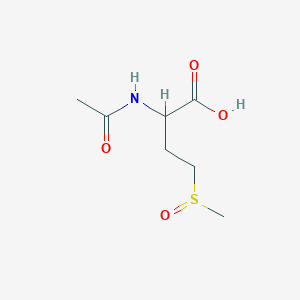

N-Acetylmethionine sulfoxide

Vue d'ensemble

Description

N-Acetylmethionine sulfoxide is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. It is derived from methionine, an essential amino acid, through the oxidation of its sulfur atom. This compound is significant in various biological processes and has been studied for its role in oxidative stress and cellular repair mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Acetylmethionine sulfoxide can be synthesized through the oxidation of N-acetylmethionine. Common oxidizing agents used in this process include hydrogen peroxide, sodium hypochlorite, and periodic acid. The reaction typically occurs under mild conditions to prevent overoxidation to sulfone. For instance, the oxidation with hydrogen peroxide can be catalyzed by tantalum carbide, providing high yields of the sulfoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally friendly oxidizing agents and catalysts to ensure high efficiency and selectivity. Methods such as the use of recyclable ion-supported hypervalent iodine reagents have been developed to facilitate the oxidation process while tolerating various functional groups .

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetylmethionine sulfoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert it into N-acetylmethionine sulfone.

Reduction: It can be reduced back to N-acetylmethionine using reductants like dithiothreitol or thioredoxin.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium hypochlorite, periodic acid.

Reduction: Dithiothreitol, thioredoxin.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: N-Acetylmethionine sulfone.

Reduction: N-Acetylmethionine.

Substitution: Various this compound derivatives.

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Oxidation-Reduction Reactions

NAMSO serves as a model compound for studying oxidation-reduction reactions involving sulfur-containing amino acids. Its structural properties allow researchers to investigate the mechanisms of oxidation and reduction processes, which are crucial in various biochemical pathways.

Synthesis of Pharmaceuticals

In the pharmaceutical industry, NAMSO is utilized as a precursor in the synthesis of other sulfur-containing compounds. Its unique chemical properties make it valuable in developing new therapeutic agents.

Biological Applications

Role in Oxidative Stress Studies

NAMSO is extensively studied for its role in oxidative stress and cellular repair mechanisms. Research indicates that it can be oxidized to methionine sulfoxide, which can then be reduced back to methionine by methionine sulfoxide reductases (MsrA and MsrB). This reversible oxidation-reduction cycle is crucial for maintaining protein function and protecting cells from oxidative damage .

Enzymatic Reduction in Plants

Studies have demonstrated that enzymatic activity exists in plants that catalyzes the reduction of NAMSO back to N-acetylmethionine. This process is significant for plant defense mechanisms against oxidative stress .

Medical Applications

Neuroprotective Effects

Research has shown that NAMSO can enhance methionine sulfoxide reductase (Msr) activity, which protects neuronal cells from oxidative damage. In experiments involving PC12 cells, overexpression of MsrA led to a significant decrease in reactive oxygen species (ROS) levels, suggesting a potential therapeutic application in neurodegenerative diseases .

Potential in Ischemic Conditions

The protective role of MsrA against ischemia/reperfusion injury has been highlighted in studies where NAMSO treatment improved cell survival under hypoxic conditions. This suggests that NAMSO may have therapeutic potential in conditions such as stroke or heart attacks, where oxidative stress plays a critical role .

Methionine Sulfoxide Reductase Activity Induction

A study indicated that treatment with NAMSO increases Msr activity in neuronal cells, enhancing their resistance to oxidative stress. The results showed a >10-fold increase in Msr activity following NAMSO treatment, correlating with improved cell viability under oxidative stress conditions .

Protective Mechanisms Against Hypoxia

In experiments with PC12 cells subjected to hypoxia/reoxygenation, adenoviral overexpression of MsrA significantly reduced ROS levels and improved cell survival rates. This study underscores the potential of NAMSO in developing neuroprotective strategies against ischemic injuries .

Summary Table of Applications

Mécanisme D'action

The primary mechanism of action of N-acetylmethionine sulfoxide involves its role in oxidative stress response. When methionine residues in proteins are oxidized to methionine sulfoxide, they can be repaired by methionine sulfoxide reductases. These enzymes reduce methionine sulfoxide back to methionine, thereby maintaining protein function and protecting cells from oxidative damage . Thioredoxin often serves as a cofactor in this reduction process .

Comparaison Avec Des Composés Similaires

Methionine sulfoxide: Similar in structure but lacks the acetyl group.

N-Acetylmethionine: The reduced form of N-acetylmethionine sulfoxide.

Methionine sulfone: The fully oxidized form of methionine.

Uniqueness: this compound is unique due to its specific role in the reversible oxidation-reduction cycle involving methionine residues. This reversible oxidation is crucial for cellular protection against oxidative stress, distinguishing it from other sulfur-containing compounds that may not participate in such reversible processes .

Activité Biologique

N-Acetylmethionine sulfoxide (NAMSO) is a derivative of the amino acid methionine, which has garnered attention due to its biological activities and potential therapeutic applications. This article explores the biological activity of NAMSO, focusing on its enzymatic reduction, antioxidant properties, and implications in various biological systems.

This compound is characterized by the presence of a sulfoxide group, which arises from the oxidation of methionine. The compound exists in two stereoisomeric forms: the S and R epimers. The stereochemistry plays a crucial role in its biological activity, particularly in interactions with methionine sulfoxide reductases (Msrs), enzymes that reduce oxidized methionine residues back to their reduced forms.

Methionine Sulfoxide Reductases (Msrs)

Msrs are critical enzymes involved in the reduction of methionine sulfoxides. They exhibit stereospecificity towards their substrates:

- MsrA : Primarily reduces the S epimer of methionine sulfoxide and this compound. It has a Michaelis-Menten constant () of approximately 1.6 mM for NAMSO, indicating a strong affinity for this substrate .

- MsrB : Reduces the R epimer with a of about 1.7 mM, demonstrating similar affinity but opposite specificity compared to MsrA .

The activity of these enzymes is essential for maintaining cellular redox balance and protecting against oxidative stress.

Antioxidant Role

NAMSO has been implicated in various biological processes due to its antioxidant properties. The reduction of methionine sulfoxides by Msrs helps mitigate oxidative damage in cells, particularly under conditions of stress. For instance, studies have shown that induction of Msrs can protect neurons from amyloid-beta (Aβ) toxicity, suggesting a protective role against neurodegenerative diseases .

Case Studies

- Neuroprotection : Research indicates that oxidation of methionine residues can reduce Aβ assembly and neurotoxicity, highlighting the potential therapeutic role of NAMSO in Alzheimer's disease .

- Plant Physiology : In plants, enzymatic activity that reduces NAMSO has been observed across various tissues, suggesting its role in plant stress responses and metabolic regulation . The enzyme responsible for this reduction shows broad substrate specificity and is primarily localized in chloroplasts.

- Metabolomic Studies : Increased levels of NAMSO have been associated with conditions such as spontaneous preterm birth, indicating its potential as a biomarker for oxidative stress during pregnancy .

Research Findings

Recent studies have elucidated the mechanisms by which NAMSO influences cellular functions:

- Oxidative Stress Response : MsrA and MsrB play vital roles in bacterial defense against nitroxidative stress, with knockout studies revealing increased susceptibility to oxidative damage when both enzymes are absent .

- Metabolic Regulation : In metabolic pathways, NAMSO's reduction can influence the synthesis of essential metabolites like S-adenosylmethionine (SAM), thereby affecting methylation processes critical for gene regulation and cellular function .

Data Tables

| Enzyme | Substrate | (mM) | (s) |

|---|---|---|---|

| MsrA | This compound | 1.6 ± 0.4 | 2.6 ± 0.2 |

| MsrB | This compound | 1.7 ± 0.6 | 0.8 ± 0.1 |

This table summarizes key kinetic parameters for the reduction of NAMSO by MsrA and MsrB.

Propriétés

IUPAC Name |

2-acetamido-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMMZJBURSMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952840 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-(methanesulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-51-1 | |

| Record name | N-Acetylmethionine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-(methanesulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.